molecular formula C16H16ClNO2 B5620270 N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide

Cat. No. B5620270
M. Wt: 289.75 g/mol
InChI Key: RFBUOQZRGJNFMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide and related compounds are typically synthesized via acylation reactions. For example, a study demonstrated the preparation of a similar compound through the acylation of 3-aminophenol with 4-methoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Another synthesis approach involves the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides as a starting material, showcasing the versatility in synthesizing benzamide derivatives (Abdulla et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined by single-crystal X-ray diffraction and DFT calculations. The influence of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles, is significant, especially for the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical properties of benzamide derivatives include their reactivity towards the formation of N-substituted pyrazoline derivatives and their potential pharmacological activities, such as anti-inflammatory properties (Abdulla et al., 2013). These compounds' synthesis and reactions indicate their potential for generating diverse and biologically active molecules.

Physical Properties Analysis

Physical properties, including density, refractive index, and molar refractivity, are critical for understanding the interaction of benzamide derivatives with their environment and their potential applications. These properties are studied through various methods, such as density and refractive index measurements in different solutions (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives can be explored through spectroscopic characterization, including IR, NMR, and mass spectroscopy. These analyses provide detailed insights into the compounds' molecular structures and the effects of different substituents on their chemical behavior (Inkaya et al., 2012).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-5-4-6-12(7-10)16(19)18-14-8-11(2)13(17)9-15(14)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBUOQZRGJNFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide

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